molecular formula C10H18BrNOSSi B1526060 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole CAS No. 936691-31-5

2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole

Cat. No.: B1526060
CAS No.: 936691-31-5
M. Wt: 308.31 g/mol
InChI Key: WQLGUHSUNQOJSS-UHFFFAOYSA-N
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Description

2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole is a chemical compound characterized by a bromine atom and a tert-butyldimethylsilyloxy group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, and they are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(tert-butyldimethylsilyloxy)thiazole as the starting material.

  • Bromination: The thiazole ring is brominated using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to avoid side reactions.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in aqueous or organic solvents.

  • Reduction: LiAlH4, in dry ether or THF.

  • Substitution: Various nucleophiles (e.g., sodium azide, sodium iodide) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thiol derivatives.

  • Substitution: Heterocyclic compounds with different substituents.

Scientific Research Applications

2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of thiazole.

  • 4-(tert-Butyldimethylsilyloxy)-1-butyne: Contains a similar silyloxy group but with a different core structure.

Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGUHSUNQOJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNOSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936691-31-5
Record name 2-bromo-4-{[(tert-butyldimethylsilyl)oxy]methyl}-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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